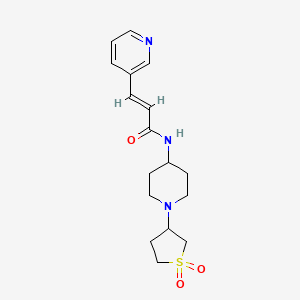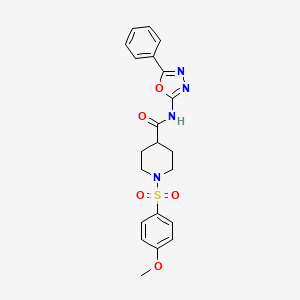![molecular formula C26H34N4O7S B2745238 4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-79-0](/img/structure/B2745238.png)
4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative with a dibutylsulfamoyl group attached to the benzene ring and an oxadiazole ring attached to the amide nitrogen. The oxadiazole ring is further substituted with a trimethoxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitutions . The synthesis would likely involve the formation of the oxadiazole ring and the attachment of the dibutylsulfamoyl and trimethoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the oxadiazole ring, and the dibutylsulfamoyl and trimethoxyphenyl substituents . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the various substituents. The sulfamoyl group might be susceptible to hydrolysis or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the nature of the substituents. Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds containing the 1,3,4-oxadiazole moiety, similar to 4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been extensively studied for their potential anticancer activities. A study by Ravinaik et al. (2021) on related N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, compared to the reference drug etoposide Ravinaik et al., 2021.
Antimicrobial and Antioxidant Activities
Further, derivatives of 1,3,4-oxadiazole, such as those studied by Karanth et al. (2019), have shown promising results in antimicrobial and antioxidant activities. The synthesized compounds exhibited good antibacterial activity against Staphylococcus aureus, with some derivatives demonstrating potent antioxidant activity Karanth et al., 2019.
Anticonvulsant Activity
In the realm of neurological disorders, 1,3,4-oxadiazole derivatives have been explored for their anticonvulsant properties. Zarghi et al. (2005) synthesized and evaluated a series of 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles, finding that certain compounds displayed considerable anticonvulsant activity in both PTZ and MES models Zarghi et al., 2005.
Nematocidal Activity
Moreover, the structural motif of 1,3,4-oxadiazole has been incorporated into molecules assessed for their nematocidal activity. Liu et al. (2022) reported that derivatives containing this moiety exhibited significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest control Liu et al., 2022.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the microtubules in cells . Microtubules are cytoskeleton filaments made up of αβ-tubulin heterodimers arranged in head-to-tail fashion, playing an integral role in mitotic spindle formation during cell division .
Mode of Action
The compound interacts with the αβ-tubulin dimer at the colchicine binding site (CBS) and destabilizes microtubules . The 3,4,5-trimethoxyphenyl fragment (ring A) of the compound plays a vital role in binding via hydrophobic interactions and gets anchored between the S8 and S9 sheets, H8 helix, and T7 loop at the CBS .
Biochemical Pathways
The compound disrupts the dynamics of microtubule polymerization and/or depolymerization, thus causing mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death . The absence of twisting motion might cause loss of lateral contacts in microtubule, thus promoting microtubule destabilization .
Result of Action
The result of the compound’s action is the destabilization of microtubules, which leads to the mitotic arrest of rapidly dividing cancer cells and ultimately to apoptosis, or programmed cell death .
Propiedades
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O7S/c1-6-8-14-30(15-9-7-2)38(32,33)20-12-10-18(11-13-20)24(31)27-26-29-28-25(37-26)19-16-21(34-3)23(36-5)22(17-19)35-4/h10-13,16-17H,6-9,14-15H2,1-5H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFWLAZWCBKMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2745159.png)

![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2745162.png)
![2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2745163.png)
![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2745164.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)
![Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2745172.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2745173.png)
![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2745174.png)

